Home > Products > Screening Compounds P99314 > 4-(4-benzylpiperazin-1-yl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
4-(4-benzylpiperazin-1-yl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine -

4-(4-benzylpiperazin-1-yl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Catalog Number: EVT-3941705
CAS Number:
Molecular Formula: C24H26N4
Molecular Weight: 370.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(4-Benzyl-1-piperazinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine belongs to a class of compounds characterized by a 6,7-dihydro-5H-cyclopenta[d]pyrimidine core structure. This core is often functionalized with various substituents, leading to diverse pharmacological activities. Research on this class of compounds, including 4-(4-benzyl-1-piperazinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine, primarily focuses on exploring their potential as anticancer agents, particularly against glioblastoma multiforme (GBM) [].

Applications
  • Anticancer Activity: Compounds with this core structure have demonstrated potential as anticancer agents, particularly against glioblastoma multiforme (GBM) []. They exhibit cytotoxicity against GBM cell lines, likely due to their relatively planar core structure and the presence of hinge-binding substructures and basic groups [].
  • Dihydrofolate Reductase (DHFR) Inhibition: Research has explored the use of 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives as potent DHFR inhibitors, which are crucial targets for anticancer therapies [].
  • G Protein-Coupled Receptor 119 (GPR119) Agonists: Modifications to the core structure, such as incorporating a pyrrolo[2,3-d]pyrimidine moiety, have led to the development of potent and selective GPR119 agonists for potential use in treating type 2 diabetes [].

N-[4-[3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic Acid (1)

  • Compound Description: This compound is a potent inhibitor of dihydrofolate reductase (DHFR) activity and exhibits strong antitumor activity. Research highlights its effectiveness against various tumor cell lines, including P388 (MTX-sensitive and MTX-resistant), colon 26, and KB, surpassing the potency of methotrexate (MTX) and 10-ethyl-10-deazapterin (10-EDAM) in 72-hour drug exposure studies. []
  • Relevance: This compound shares the 6,7-dihydro-5H-cyclopenta[d]pyrimidine core with the target compound, 4-(4-benzyl-1-piperazinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine. The presence of this shared core structure suggests potential similarities in their binding affinities and interactions with biological targets. []

2-Phenyl-Substituted 4-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines (F1-F20)

  • Compound Description: This series of novel compounds was designed and synthesized as potential anti-glioblastoma therapeutics. Preliminary screening identified several hits exhibiting significant cytotoxicity against the glioblastoma cell line U87-MG. Notably, compounds F2 and F7 demonstrated particularly potent activity with IC50 values below 10 μM. []
  • Relevance: This series shares the 2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold with 4-(4-benzyl-1-piperazinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine. The structural similarities, particularly the 2-phenyl substitution on the core structure, suggest a potential for comparable biological activity, especially against glioblastoma. []
  • Compound Description: This novel γ-secretase modulator (GSM) selectively reduces amyloid-β peptide (Aβ)1-42 production, a key target in Alzheimer’s disease (AD) therapy. It displays potent in vitro activity, dose- and time-dependent effects in vivo, and consistent pharmacological activity across multiple species, including humans. []
  • Relevance: BMS-932481 shares the 6,7-dihydro-5H-cyclopenta[d]pyrimidine core with 4-(4-benzyl-1-piperazinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine. The presence of this core structure, despite differences in substitution patterns, suggests that both compounds might interact with similar biological targets, even if their ultimate pharmacological effects differ. []

(S,Z)-17-(4-Chloro-2-fluorophenyl)-34-(3-methyl-1H-1,2,4-triazol-1-yl)-16,17-dihydro-15H-4-oxa-2,9-diaza-1(2,4)-cyclopenta[d]pyrimidina-3(1,3)-benzenacyclononaphan-6-ene (BMS-986133)

  • Compound Description: Similar to BMS-932481, BMS-986133 is a novel γ-secretase modulator (GSM) that selectively decreases Aβ1-42 production, showing promise as a potential AD treatment. This GSM also demonstrates robust pharmacological activity across various species, including humans, and effectively reduces Aβ1-42 levels while increasing shorter Aβ peptides. []
  • Relevance: Like the target compound, BMS-986133 features a 6,7-dihydro-5H-cyclopenta[d]pyrimidine core within its complex structure. This shared structural motif indicates that, despite significant differences in their overall structures, both BMS-986133 and 4-(4-benzyl-1-piperazinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine might exhibit overlapping pharmacological profiles due to potential interactions with similar biological targets. []

Properties

Product Name

4-(4-benzylpiperazin-1-yl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

IUPAC Name

4-(4-benzylpiperazin-1-yl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Molecular Formula

C24H26N4

Molecular Weight

370.5 g/mol

InChI

InChI=1S/C24H26N4/c1-3-8-19(9-4-1)18-27-14-16-28(17-15-27)24-21-12-7-13-22(21)25-23(26-24)20-10-5-2-6-11-20/h1-6,8-11H,7,12-18H2

InChI Key

PZWGOKRNAMMBER-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)N=C(N=C2N3CCN(CC3)CC4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1CC2=C(C1)N=C(N=C2N3CCN(CC3)CC4=CC=CC=C4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.